molecular formula C21H25F3N2O B1652351 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol CAS No. 1427381-03-0

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol

Cat. No.: B1652351
CAS No.: 1427381-03-0
M. Wt: 378.4
InChI Key: SMNIMGQUBCGGSD-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a propan-2-ol chain linking a phenyl ring to a complex piperazine system. The piperazine moiety is further functionalized with a benzyl group containing a trifluoromethyl substituent, a common pharmacophore known to enhance metabolic stability and membrane permeability in drug candidates. Compounds featuring an aryl alkanol piperazine backbone, such as this one, have been the subject of scientific investigation and have demonstrated promising antidepressant-like activity in preclinical studies . The mechanism of action for this class of compounds is an area of active research, with potential interactions with various neurological targets. Furthermore, the trifluoromethylphenyl group is a structural feature present in ligands for various central nervous system receptors, suggesting potential research applications in neuroscience and neuropharmacology . This product is provided for research purposes to support the development of novel therapeutic agents and the study of structure-activity relationships. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-phenyl-3-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N2O/c22-21(23,24)19-8-6-18(7-9-19)15-25-10-12-26(13-11-25)16-20(27)14-17-4-2-1-3-5-17/h1-9,20,27H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNIMGQUBCGGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC(CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141646
Record name 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427381-03-0
Record name 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427381-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineethanol, α-(phenylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 1,2-Diamine Derivatives

Piperazine synthesis often begins with 1,2-diamine precursors subjected to cyclization. For example, reacting 1,2-diaminoethane derivatives with sulfonium salts under basic conditions forms the six-membered ring. InCl3-catalyzed cyclizations, as demonstrated in pyrano[2,3-c]pyrazole syntheses, offer high efficiency (85–95% yields) under ultrasound irradiation. Adapting this method, a diamine intermediate could cyclize with a trifluoromethylphenyl-containing electrophile, such as 4-(trifluoromethyl)benzyl bromide, to yield the substituted piperazine.

Nucleophilic Aromatic Substitution

Electron-deficient aromatic systems, like nitro- or cyano-substituted arenes, facilitate nucleophilic substitution at the piperazine nitrogen. For instance, substituting a nitro group in a pyrazoline derivative with a piperazine moiety under microwave irradiation achieved 80–90% yields in related antituberculosis agents. Applying this to the target compound, 5-nitrothiophen-2-yl intermediates could be displaced by piperazine derivatives in the presence of InCl3 or similar Lewis acids.

Incorporation of the Trifluoromethylphenyl Group

Direct Alkylation of Piperazine

Introducing the 4-(trifluoromethyl)benzyl group via alkylation is a straightforward approach. Reacting piperazine with 4-(trifluoromethyl)benzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours typically affords the mono-alkylated product. Yields range from 70–85%, with excess alkylating agent required to minimize bis-alkylation.

Suzuki-Miyaura Coupling

For more complex substitution patterns, palladium-catalyzed cross-coupling between a boronic ester-functionalized piperazine and 4-(trifluoromethyl)phenyl halides offers precision. Optimized conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80°C) achieve 75–90% yields, though this method demands pre-functionalized starting materials.

Propan-2-ol Side Chain Installation

Epoxide Ring-Opening Strategy

A key route to the propan-2-ol moiety involves epoxide intermediates. For example, styrene oxide can react with the secondary amine of the piperazine derivative in aqueous ethanol under reflux, yielding the corresponding amino alcohol. This method, adapted from pyranopyrazole syntheses, provides 65–80% yields.

Reduction of Ketone Precursors

Reducing a ketone intermediate, such as 1-phenyl-3-(piperazin-1-yl)propan-2-one, with NaBH4 or LiAlH4 in THF introduces the alcohol group. This step, critical for stereocontrol, typically proceeds in 85–95% yields, as seen in analogous pyrazoline reductions.

Integrated Synthetic Routes and Optimization

Route 1: Sequential Alkylation-Cyclization-Reduction

  • Piperazine Alkylation : React piperazine with 4-(trifluoromethyl)benzyl bromide (2 eq) in acetonitrile at 80°C for 18 hours (Yield: 82%).
  • Ketone Formation : Couple the alkylated piperazine with 1-phenylpropan-2-one via Mannich reaction (HCHO, HCl, 50°C, 12 hours; Yield: 75%).
  • Reduction : Reduce the ketone with NaBH4 in methanol (0°C to RT, 2 hours; Yield: 90%).

Overall Yield : 55% (0.82 × 0.75 × 0.90).

Route 2: One-Pot Multi-Component Reaction

Combining piperazine, 4-(trifluoromethyl)benzyl chloride, and epichlorohydrin in a InCl3-catalyzed system under ultrasound irradiation (40°C, 20 minutes) achieves a telescoped synthesis. This green approach, inspired by pyrano[2,3-c]pyrazole protocols, delivers 68% yield with minimal purification.

Comparative Analysis of Methods

Method Key Steps Catalyst/Conditions Yield (%) Advantages Limitations
Sequential Alkylation Alkylation, Mannich, Reduction NaBH4, HCHO 55 High stereocontrol Multi-step, moderate overall yield
One-Pot MCR Simultaneous alkylation/epoxide opening InCl3, ultrasound 68 Fast, energy-efficient Requires specialized equipment
Suzuki Coupling Cross-coupling, reduction Pd(PPh3)4, K2CO3 60 Precise functionalization Expensive catalysts, air-sensitive

Mechanistic Insights and Solvent Effects

The InCl3-catalyzed one-pot method leverages Lewis acid activation to polarize electrophiles (e.g., benzyl halides) and stabilize intermediates, as observed in pyrano[2,3-c]pyrazole syntheses. Solvent choice profoundly impacts yields: 50% aqueous ethanol enhances solubility of ionic intermediates while facilitating product crystallization. Microwave-assisted reactions, as employed in pyrazoline cyclizations, reduce reaction times from hours to minutes by enabling rapid, uniform heating.

Chemical Reactions Analysis

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It binds to receptors such as 5-HT1A, 5-HT1B, and 5-HT2C, functioning as an agonist or antagonist depending on the receptor . This interaction modulates the release of neurotransmitters like serotonin, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperazine-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and inferred pharmacological relevance:

Substituent Variations on the Piperazine Ring

  • Target Compound: Piperazine Substituent: 4-{[4-(Trifluoromethyl)phenyl]methyl} (benzyl group with -CF₃). Propanol Backbone: 1-Phenyl-3-(piperazin-1-yl)propan-2-ol.
  • Analog 1: 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Proprietary Name: Avishot/Flivas) Piperazine Substituent: 2-Methoxyphenyl. Propanol Backbone: 3-Naphthyloxy substitution.
  • Analog 2: 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Piperazine Substituent: 4-Fluorophenyl. Propanol Backbone: 3-Chlorophenyl. Key Difference: Halogen substituents (Cl, F) may improve binding to serotonin/dopamine receptors but reduce metabolic stability compared to -CF₃ .

Functional Group Modifications

  • Urea Derivatives (e.g., 1f, 1g, 11a–11o in –2): Structure: Piperazine linked to urea and thiazolyl/phenyl groups.
  • Ketone vs. Alcohol Backbone: Compound 18 (): 1-Phenylpropan-2-one with piperazine. Key Difference: The ketone group reduces hydrogen-bond donor capacity, possibly lowering CNS penetration compared to the propan-2-ol group in the target compound .

Physicochemical Properties

Parameter Target Compound Analog 1 Analog 2 Urea Derivative 11d
Molecular Weight ~435 g/mol* 429 g/mol 338.8 g/mol 534.1 g/mol
LogP (Estimated) ~3.5 (high) ~3.2 ~2.8 ~2.5
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH) 2 (urea NH)
Key Functional Groups -CF₃, piperazine -OCH₃, naphthyloxy -Cl, -F Urea, -CF₃

*Calculated based on structural formula.

Research Findings and Pharmacological Implications

  • Target Compound: The trifluoromethyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs, as seen in fluorinated CNS drugs .
  • Urea Derivatives : Compounds like 11d () show higher molecular weights and urea-mediated solubility, making them suitable for peripheral targets .
  • Receptor Selectivity : Methoxy-substituted analogs (e.g., Analog 1) may exhibit affinity for 5-HT₁A receptors, whereas -CF₃-substituted compounds could favor dopamine D₂/D₃ receptors due to steric and electronic effects .

Biological Activity

1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈F₃N
  • Molecular Weight : 283.31 g/mol
  • IUPAC Name : 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol

The compound acts primarily as a selective antagonist or modulator at various receptor sites, which may include serotonin and dopamine receptors. Its trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability and efficacy in vivo.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol. For instance, derivatives with similar structural features have shown potent activity against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) .

Compound MIC (µg/mL) Target Bacteria
Compound A0.5Staphylococcus aureus
Compound B1.0Enterococcus faecalis

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. It exhibits potential anxiolytic and antidepressant-like effects in preclinical models. Research indicates that it may enhance serotonergic and dopaminergic signaling pathways, contributing to mood regulation .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various trifluoromethyl phenyl derivatives, the compound demonstrated significant bactericidal activity against both stationary phase cells and actively dividing cultures of Staphylococcus aureus. The results indicated a low tendency for resistance development in treated bacterial strains .

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of similar compounds revealed that those with piperazine moieties exhibited anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels post-administration, showing reduced anxiety-like behavior compared to control groups .

Safety and Toxicology

While specific safety data for 1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol is limited, related compounds have undergone toxicity assessments indicating low cytotoxicity to human cell lines at therapeutic concentrations . Further studies are required to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol
Reactant of Route 2
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1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol

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